molecular formula C13H16F3NO2S B2699316 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide CAS No. 1421531-32-9

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2699316
CAS No.: 1421531-32-9
M. Wt: 307.33
InChI Key: YNYYJXUEAOFELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a hydroxyl group, a methylthio group, and a trifluoromethyl substituent. Its synthesis likely involves coupling 3-(trifluoromethyl)benzoic acid or its chloride with a 2-amino-2-methyl-3-(methylthio)-1-propanol precursor, analogous to methods described for structurally related compounds . The hydroxyl and methylthio groups on the propyl chain contribute to its amphiphilic properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2S/c1-12(19,8-20-2)7-17-11(18)9-4-3-5-10(6-9)13(14,15)16/h3-6,19H,7-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYYJXUEAOFELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(trifluoromethyl)benzamide, a compound with notable structural features, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula: C12H14F3N1O1S1
  • Molecular Weight: 283.31 g/mol
  • Key Functional Groups:
    • Trifluoromethyl group
    • Hydroxy group
    • Methylthio group

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly the serotonergic and noradrenergic systems, which are critical in mood regulation and depression treatment.

Cytotoxicity and Anticancer Potential

The compound's cytotoxicity against various cancer cell lines has not been extensively documented; however, derivatives with trifluoromethyl groups have shown promising anticancer activity. For example, compounds with similar functional groups have been reported to exhibit significant inhibition against multiple cancer cell lines (e.g., HeLa and MCF7), with IC50 values ranging from 7.01 µM to 14.31 µM . This suggests that this compound may warrant investigation for anticancer properties.

Data Tables

Here is a summary table highlighting the biological activities of related compounds:

Compound NameActivity TypeTarget/MechanismIC50/EC50 ValueReference
CF3SePBAntidepressant5-HT1A and 5-HT3 receptorsNot specified
Trifluoromethyl DerivativeAnticancerVarious cancer cell lines7.01 - 14.31 µM
N-(2-hydroxy...Potential AnticancerNot yet testedNot availableN/A

Study on Related Compounds

A study focused on CF3SePB revealed its potential as an antidepressant through behavioral tests in mice. The Forced Swimming Test (FST) indicated significant reductions in immobility time, suggesting enhanced mood-related behaviors . The findings also highlighted minimal acute toxicity, which is crucial for therapeutic applications.

Cytotoxicity Assessment

While specific studies on this compound are lacking, related compounds have shown efficacy against various cancers. For instance, one study demonstrated that derivatives with trifluoromethyl groups exhibited cytotoxic effects on MCF7 breast cancer cells, indicating a need for further exploration into the anticancer potential of structurally similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several benzamide derivatives serve as pesticides, sharing structural motifs with the target compound:

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Features a trifluoromethyl group but replaces the hydroxyl and methylthio with an isopropoxy-phenyl moiety. This substitution reduces polarity, enhancing soil persistence .
  • Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) : Lacks the trifluoromethyl group but includes a methyl substituent, resulting in lower electronegativity and altered target binding .

Derivatives with Thiadiazole and Thiazolidinone Moieties

Compounds from and incorporate heterocyclic systems:

  • N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}benzamide: Shares the methylthio and benzamide groups but introduces a fluorophenyl-thiadiazole moiety. This modification increases rigidity and melting point (196–201°C vs. ~180°C estimated for the target compound) .
  • N-{1-[[2-[5-(4-Chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (17): Exhibits a thiazolidinone-hydrazine-carboxylate scaffold, enhancing antimicrobial activity but reducing synthetic yield (29% vs. 45–63% for simpler benzamides) .

Key Differences: The target compound’s lack of heterocycles simplifies synthesis but may limit target-specific interactions compared to thiadiazole/thiazolidinone derivatives .

Trifluoromethyl-Containing Pharmaceuticals

  • Parimifasorum (3-chloro-N-[(3-chloro-5-fluoroanilino){[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino}methylidene]benzamide): Combines trifluoromethyl with pyrazole and chloro-fluoroaniline groups, showing enhanced kinase inhibition but higher molecular weight (MW ~500 vs. ~350 for the target compound) .
  • N-(3-ethynyl-4-methylphenyl)-3-(trifluoromethyl)-benzamide : Retains the trifluoromethyl-benzamide core but substitutes the hydroxyl/methylthio chain with an ethynyl group, improving cross-coupling reactivity in RAF inhibitor synthesis .

Key Differences : The target compound’s hydroxyl and methylthio groups may confer better solubility in polar solvents compared to ethynyl or pyrazole-containing analogues .

Physical Properties

Compound Melting Point (°C) Solubility Key Substituents
Target Compound ~180 (estimated) Moderate (DMSO/water) –OH, –SCH₃, –CF₃
Flutolanil 152–154 Low (lipophilic) –CF₃, isopropoxy-phenyl
N-{3-(Methylthio)...thiadiazole... 196–201 Low (organic solvents) –SCH₃, thiadiazole
Compound 17 200 Moderate (DMF) –SCH₃, thiazolidinone, –Cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.